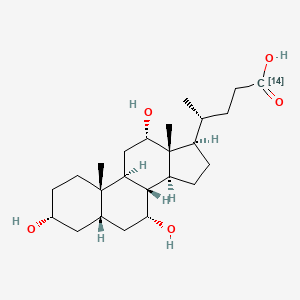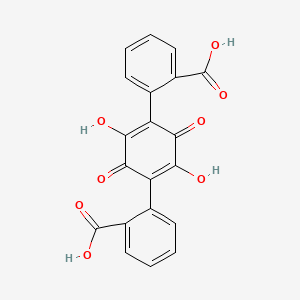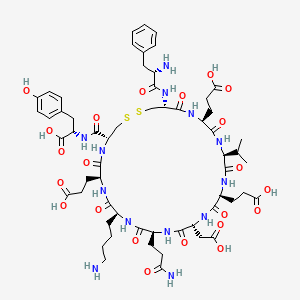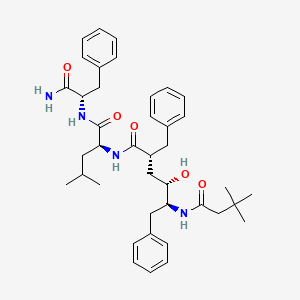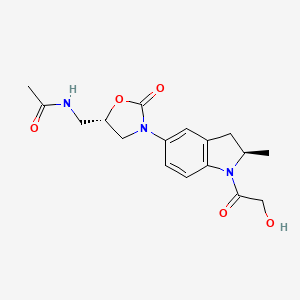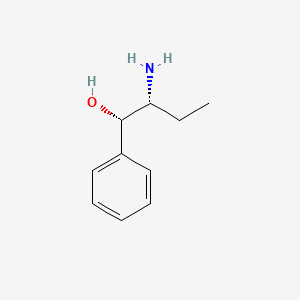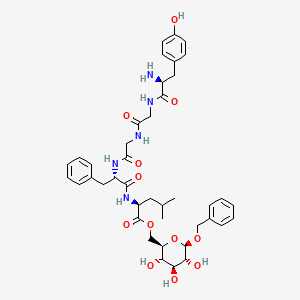![molecular formula C46H51N7NaO17S2+ B12780589 Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid CAS No. 93840-48-3](/img/structure/B12780589.png)
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid is a complex organic compound with a wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it suitable for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the ethoxyethanol derivative: This step involves the reaction of ethylene oxide with ethanol in the presence of a catalyst to form 2-(2-hydroxyethoxy)ethanol.
Amination: The next step involves the reaction of 2-(2-hydroxyethoxy)ethanol with an amine, such as ethylenediamine, to form the bis(2-(2-hydroxyethoxy)ethyl)amino derivative.
Diazotization and coupling: The final step involves the diazotization of the sulfonaphthalenyl derivative followed by coupling with the benzoic acid derivative to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid can be compared with other similar compounds, such as:
Decaethylene glycol: This compound has a similar ethoxyethanol structure but lacks the diazenyl and sulfonaphthalenyl groups.
Triethylene glycol monoamine: This compound has a similar amine structure but lacks the complex diazenyl and benzoic acid derivatives.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds.
Eigenschaften
| 93840-48-3 | |
Molekularformel |
C46H51N7NaO17S2+ |
Molekulargewicht |
1061.1 g/mol |
IUPAC-Name |
sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C34H24N6O11S2.C12H27NO6.Na/c41-27-16-19-14-24(11-13-26(19)32(53(49,50)51)29(27)39-37-21-4-2-1-3-5-21)36-34(45)35-23-10-12-25-20(15-23)17-28(52(46,47)48)30(31(25)42)40-38-22-8-6-18(7-9-22)33(43)44;14-4-10-17-7-1-13(2-8-18-11-5-15)3-9-19-12-6-16;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);14-16H,1-12H2;/q;;+1 |
InChI-Schlüssel |
MLQAMPHHBKZVSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2S(=O)(=O)O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)O.C(COCCO)N(CCOCCO)CCOCCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






